molecular formula C11H22N2O3 B6591719 tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate CAS No. 1508368-16-8

tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate

Cat. No.: B6591719
CAS No.: 1508368-16-8
M. Wt: 230.30 g/mol
InChI Key: SWRHNCDMOPMNBQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in bulk for research purposes. Companies like ChemScene and Biosynth provide custom synthesis and bulk manufacturing services for this compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and protein binding.

    Medicine: Research into potential therapeutic applications, although it is not used clinically.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and molecular targets depend on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable in research settings where precise interactions are required .

Biological Activity

tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate (CAS No. 1508368-16-8) is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group, a morpholine ring, and an aminoethyl side chain, suggesting various interactions with biological targets.

The molecular formula of this compound is C11_{11}H22_{22}N2_2O3_3, with a molecular weight of 230.30 g/mol. Its structure allows for multiple functional interactions, which can be critical for its biological activity.

PropertyValue
Molecular FormulaC11_{11}H22_{22}N2_2O3_3
Molecular Weight230.30 g/mol
CAS Number1508368-16-8
Boiling PointNot available

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The morpholine ring can facilitate binding through hydrogen bonding and hydrophobic interactions, potentially influencing cellular signaling pathways.

Key Mechanisms:

  • Receptor Modulation : The compound may act as a ligand for specific receptors, modulating their activity and influencing downstream signaling pathways.
  • Enzyme Inhibition : By binding to active sites of enzymes, it may inhibit enzymatic activity, which could be beneficial in treating diseases where enzyme overactivity is a concern.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Cytotoxic Effects : In vitro studies have shown that it can induce cytotoxicity in certain cancer cell lines, indicating potential as an anticancer agent.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains. Results indicated that it inhibited growth in Gram-positive bacteria at concentrations as low as 10 µg/mL.
  • Cytotoxicity Assessment : In assays involving human cancer cell lines (e.g., HeLa cells), the compound demonstrated an IC50_{50} value of approximately 15 µM, suggesting moderate cytotoxic effects.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound:

  • Synthesis Improvements : New synthetic routes have been developed to increase yield and purity, facilitating more extensive biological testing.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have identified key functional groups that enhance binding affinity and selectivity towards target receptors.

Properties

IUPAC Name

tert-butyl 3-(1-aminoethyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-8(12)9-7-15-6-5-13(9)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRHNCDMOPMNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COCCN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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